5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine
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Overview
Description
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is a heterocyclic compound that features a naphthyridine core with a chlorine atom at the 5-position and a pyridin-3-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid and 3-aminopyridine.
Cyclization: The key step involves the cyclization of these starting materials under specific conditions to form the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthyridine core.
Reduction: Reduced forms of the naphthyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1,6-naphthyridine: Lacks the chlorine atom at the 5-position.
5-Bromo-2-(pyridin-3-yl)-1,6-naphthyridine: Contains a bromine atom instead of chlorine.
5-Chloro-2-(pyridin-2-yl)-1,6-naphthyridine: The pyridinyl group is at a different position.
Uniqueness
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is unique due to the specific positioning of the chlorine atom and the pyridin-3-yl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
Molecular Formula |
C13H8ClN3 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
5-chloro-2-pyridin-3-yl-1,6-naphthyridine |
InChI |
InChI=1S/C13H8ClN3/c14-13-10-3-4-11(9-2-1-6-15-8-9)17-12(10)5-7-16-13/h1-8H |
InChI Key |
HGBVLFYUAONJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
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